molecular formula C18H26N2O2 B5316525 N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide

N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide

Cat. No. B5316525
M. Wt: 302.4 g/mol
InChI Key: DITQJJOBBFRZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide, also known as HPIPC, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide involves its interaction with sigma-1 receptors. N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to bind to the receptor and modulate its activity, leading to changes in various cellular processes. The exact mechanism by which N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide modulates sigma-1 receptor activity is still not fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including dopamine and serotonin, which are involved in regulating mood and behavior. N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide has also been shown to have neuroprotective effects, protecting cells from damage and death. Additionally, N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments is its high affinity for sigma-1 receptors. This allows researchers to selectively target these receptors and study their function. Additionally, N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several areas of future research that could be explored with regards to N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide. One area of interest is the development of N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide analogs that have improved properties, such as increased solubility or higher affinity for sigma-1 receptors. Additionally, further studies are needed to fully understand the mechanism by which N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide modulates sigma-1 receptor activity. Finally, there is a need for more studies to explore the potential therapeutic applications of N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide in various neurological disorders.

Synthesis Methods

The synthesis of N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide involves a series of chemical reactions that start with the reaction between indanone and piperidine in the presence of an acid catalyst. The resulting product is then reacted with 3-chloropropanol to obtain N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide. This synthesis method has been well-established and has been used by many researchers to obtain N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide for their experiments.

Scientific Research Applications

N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are proteins that are involved in various cellular processes, including neurotransmission, ion channel regulation, and cell survival. N-(3-hydroxypropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to modulate the activity of sigma-1 receptors, which has led to its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

N-(3-hydroxypropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-12-6-9-19-17(22)18(20-10-4-1-5-11-20)13-15-7-2-3-8-16(15)14-18/h2-3,7-8,21H,1,4-6,9-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITQJJOBBFRZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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